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Methyl 5-bromo-6-chloro-2-methylnicotinate

Cat. No.: B572414
CAS No.: 1256788-63-2
M. Wt: 264.503
InChI Key: HWTIISXGHHATED-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylates in Contemporary Organic Synthesis

Pyridine carboxylates, the class of compounds to which Methyl 5-bromo-6-chloro-2-methylnicotinate belongs, are of immense importance in modern organic synthesis and medicinal chemistry. The pyridine ring is a fundamental scaffold found in numerous FDA-approved pharmaceuticals and bioactive compounds. nih.gov The incorporation of a carboxylate group (or its ester derivative) enhances this utility, providing a key site for chemical modification.

These compounds are recognized as "privileged structures" because they can bind to a wide range of biological targets. Pyridine carboxylic acid isomers and their derivatives have formed the basis for a vast number of drugs treating conditions such as cancer, diabetes, and hypertension. nih.gov For instance, derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and studied as potent inhibitors of human enzymes like AspH, which is a target in cancer therapy. nih.gov

Furthermore, pyridine carboxylic acids themselves can function as catalysts in organic reactions. Pyridine-2-carboxylic acid, for example, has been employed to promote multi-component reactions for the efficient synthesis of other complex heterocyclic systems. rsc.org This dual role as both a building block and a potential catalyst underscores the versatility and significance of pyridine carboxylates in synthetic chemistry.

Overview of Halogenated Pyridine Derivatives as Intermediates in Advanced Chemical Synthesis

Halogenated pyridine derivatives are indispensable intermediates in advanced chemical synthesis, primarily because the halogen atoms act as versatile functional handles. The carbon-halogen bond on the pyridine ring allows for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are foundational in modern drug discovery and materials science for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. acs.org

The presence of halogens alters the electronic properties of the pyridine ring, influencing its reactivity in both nucleophilic and electrophilic substitution reactions. wikipedia.org This electronic modulation, combined with the site-selectivity offered by the halogen's position, enables chemists to construct complex molecular architectures that would be difficult to access otherwise.

In the context of drug development, introducing halogen atoms can also directly influence a molecule's pharmacological profile, affecting properties like metabolic stability, binding affinity, and lipophilicity. Consequently, halogenated pyridines are frequently used as starting materials or key building blocks for the synthesis of agrochemicals, pharmaceuticals, and functional materials. wikipedia.org

Positioning of this compound within Heterocyclic Compound Research

This compound is positioned within heterocyclic compound research as a specialized and highly functionalized building block. achemblock.com Its value lies not in its own end-use biological activity, but in its role as a key intermediate for constructing more complex, high-value molecules, particularly in the pharmaceutical sector. chemscene.com The pyridine core provides the basic heterocyclic structure, while its multiple, distinct substituents offer a platform for sequential and site-selective chemical modifications.

The compound combines the features of both pyridine carboxylates and halogenated pyridines. The methyl nicotinate (B505614) portion provides a site for modification or can be a part of the final target structure, while the bromo and chloro groups at the 5- and 6-positions offer two distinct reactive sites for cross-coupling or other substitution reactions. This multi-functionality allows for the rapid assembly of complex molecular scaffolds.

Detailed research findings on this specific compound are primarily found in patent literature, where it is often cited as a starting material or intermediate in the synthesis of novel therapeutic agents. For example, it has been used in synthetic routes targeting Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases. google.com Its utility as a building block in the synthesis of complex pharmaceutical compounds like Voriconazole, an antifungal agent, has also been documented. epo.org This demonstrates its practical application in the discovery and development of new medicines, solidifying its position as a valuable tool in the arsenal (B13267) of the modern synthetic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B572414 Methyl 5-bromo-6-chloro-2-methylnicotinate CAS No. 1256788-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTIISXGHHATED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Bromo 6 Chloro 2 Methylnicotinate and Its Structural Analogues

Precursor Selection and Strategic Design for Pyridine (B92270) Functionalization

The synthesis of a polysubstituted pyridine ring, such as that in Methyl 5-bromo-6-chloro-2-methylnicotinate, requires careful strategic planning. Chemists have two main approaches: constructing the pyridine ring with the desired substituents already in place from acyclic precursors, or functionalizing a pre-existing pyridine ring. baranlab.org For complex molecules, a combination of these strategies is often the most efficient route.

The strategic design for functionalizing pyridine rings is heavily influenced by the electronic nature of the pyridine nucleus. As an electron-deficient heterocycle, it is generally resistant to electrophilic aromatic substitution, which often requires harsh conditions. chemrxiv.org Therefore, modern synthetic strategies often employ methods to overcome this low reactivity. Key strategic considerations include:

Ring Construction: Building the pyridine ring from simpler, non-cyclic molecules through condensation or cycloaddition reactions allows for the introduction of substituents at specific positions from the outset. researchgate.netnih.govresearchgate.net

C-H Functionalization: This modern approach involves the direct conversion of a carbon-hydrogen bond on the pyridine ring to a new functional group. It is a powerful tool for late-stage modification. researchgate.net However, controlling the position of functionalization (regioselectivity) can be a significant challenge, with ortho- and para-positions to the nitrogen being more readily accessible than meta-positions. acs.orgnih.gov

N-Oxide Intermediates: The formation of a pyridine N-oxide activates the ring for both electrophilic and nucleophilic attack. It directs electrophilic substitution to the 4-position and facilitates nucleophilic substitution at the 2- and 6-positions. nih.govorganic-chemistry.org

Directed Metalation: Using a directing group, it is possible to deprotonate a specific C-H bond with a strong base, creating a metalated intermediate that can then react with an electrophile. This allows for highly regioselective functionalization. nih.gov

For the target molecule, a logical precursor would be a 2-methylnicotinic acid derivative. The methyl group at the 2-position, the carboxyl group at the 3-position, and a suitable functional group at the 6-position (like a hydroxyl group) can be used as starting points. The subsequent halogenation steps would then be directed by these existing substituents. For instance, starting with methyl 6-hydroxy-2-methylnicotinate allows for subsequent bromination at the 5-position and chlorination of the hydroxyl group. chemicalbook.com

Esterification Protocols for the Nicotinate (B505614) Moiety

The formation of the methyl ester (nicotinate moiety) is a critical step in the synthesis. This can be achieved through several standard organic chemistry protocols, primarily direct esterification or transesterification.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The most common method is the Fischer esterification, which utilizes a strong acid catalyst.

Acid Catalysis: Nicotinic acid and its derivatives can be efficiently converted to their corresponding methyl esters by refluxing in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). Another common approach involves using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMAP (4-Dimethylaminopyridine) to facilitate the reaction between the carboxylic acid and methanol under milder conditions. rsc.org

High-Temperature Non-Catalytic Method: In some cases, esters can be prepared by reacting a nicotinic acid directly with an alcohol at elevated temperatures without an external catalyst. google.com This method is particularly effective for higher-boiling, water-immiscible alcohols, where the water produced during the reaction can be removed to drive the equilibrium towards the product. google.com

MethodReagentsConditionsReference
Fischer EsterificationNicotinic Acid, Methanol, H₂SO₄ (cat.)Reflux
Carbodiimide CouplingSubstituted Nicotinic Acid, Methanol, EDCI, DMAPReflux rsc.org
Thermal EsterificationNicotinic Acid, High-boiling AlcoholHigh Temperature google.com

Transesterification Approaches

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org For example, an ethyl nicotinate could be converted to methyl nicotinate by reacting it with a large excess of methanol. This reaction is an equilibrium process and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, such as sodium methoxide, can be used to catalyze the reaction. The base removes a proton from the alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Strong acids catalyze the reaction by protonating the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. wikipedia.org

Organocatalysis: Modern methods utilize organocatalysts, such as N-heterocyclic carbenes (NHCs), which can promote transesterification under mild conditions. organic-chemistry.org

The choice of esterification method depends on the specific substrate and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Halogenation Procedures for Bromine and Chlorine Incorporation

The introduction of bromine and chlorine atoms at specific positions on the pyridine ring is arguably the most challenging aspect of the synthesis. The success of these steps hinges on achieving high regioselectivity.

Regioselective Bromination of Pyridine Systems

Introducing a bromine atom at the 5-position of the 2-methylnicotinate scaffold requires overcoming the inherent low reactivity of the pyridine ring towards electrophilic attack. The regioselectivity is governed by the directing effects of the substituents already present.

A well-established method for the bromination of activated pyridine rings involves using elemental bromine in a suitable solvent. For example, methyl 6-hydroxynicotinate can be selectively brominated at the 5-position by treatment with bromine in acetic acid. chemicalbook.com The electron-donating hydroxyl group at the 6-position activates the ring, directing the incoming electrophile (bromine) to the adjacent C-5 position.

Alternative and milder brominating agents can also be employed for sensitive substrates. These include N-Bromosuccinimide (NBS) or bromodimethylsulfonium bromide (BDMS), which can provide greater control and selectivity. nih.gov A mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium also serves as an effective and safer alternative to liquid bromine for regioselective bromination. rsc.org

Directed Chlorination Methodologies

The introduction of the chlorine atom at the 6-position often involves the conversion of a pre-existing functional group, most commonly a hydroxyl group. This is a standard and highly effective strategy in heterocyclic chemistry.

If the precursor is a 6-hydroxypyridine derivative, such as methyl 5-bromo-6-hydroxy-2-methylnicotinate, the hydroxyl group can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). environmentclearance.nic.in This reaction proceeds via the formation of a phosphate (B84403) or chlorosulfite ester intermediate, which is then displaced by a chloride ion.

Direct chlorination of the pyridine ring at the 6-position (or the equivalent 2-position) is also possible. This can be achieved through high-temperature, vapor-phase chlorination processes or by using specifically designed reagents. google.com For instance, novel methods using designed phosphine (B1218219) reagents have been developed for the site-selective chlorination of substituted pyridines. nih.gov These advanced methodologies provide powerful tools for incorporating chlorine into complex pyridine structures with high precision.

Sequential Halogenation Pathways

The introduction of both bromine and chlorine onto the pyridine ring of a nicotinate precursor requires careful consideration of the directing effects of the existing substituents and the choice of halogenating agents. The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution challenging, often necessitating harsh reaction conditions. nih.gov

A plausible strategy for the synthesis of the 5-bromo-6-chloro substitution pattern involves a sequential halogenation of a suitable 2-methylnicotinic acid or its ester. One potential pathway begins with the bromination of a 2-methylnicotinic acid derivative. For instance, the bromination of 2-aminonicotinic acid can be achieved using liquid bromine in glacial acetic acid, leading to the formation of the brominated product. guidechem.com

Following the introduction of the bromine atom at the 5-position, the subsequent introduction of a chlorine atom at the 6-position can be accomplished through various methods. One effective method for the halogenation of pyridines is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by its displacement with a halide. wikipedia.orglscollege.ac.inbyjus.com Thus, a 6-amino-5-bromo-2-methylnicotinate precursor could be diazotized and subsequently treated with a copper(I) chloride catalyst to introduce the chlorine atom.

Alternatively, direct chlorination of a 6-hydroxynicotinic acid derivative can be a viable route. A patented process for the production of 5,6-dichloronicotinic acid involves reacting 6-hydroxynicotinic acid with an acid chloride to form the corresponding 6-hydroxynicotinoyl chloride, which is then chlorinated. google.com A similar principle could be applied, potentially involving a 5-bromo-6-hydroxynicotinic acid derivative as a key intermediate.

A notable observation in the synthesis of related dihalonicotinates is the potential for halide displacement. For example, attempts to convert 5,6-dibromonicotinic acid to its acid chloride have resulted in a unique chloride displacement of the bromide at the 6-position. This highlights the nuanced reactivity of halopyridines and the importance of carefully selecting reaction conditions to achieve the desired halogenation pattern.

Introduction and Modification of the Methyl Group at the C-2 Position

The presence of a methyl group at the C-2 position of the pyridine ring is a key structural feature of the target compound. The introduction of this group can be achieved at various stages of the synthesis.

One common approach is to start with a commercially available or readily synthesizable precursor that already contains the 2-methylpyridine (B31789) moiety. For example, 2-methylnicotinic acid or its derivatives can serve as a convenient starting point for subsequent halogenation and esterification steps. A method for preparing 2-methyl nicotinate involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with β-aminocrotonic acid methyl ester in an alcohol solvent. google.com

Should a synthetic route require the introduction of the methyl group onto a pre-existing pyridine ring, several methods are available. These often involve radical reactions or transition-metal-catalyzed cross-coupling reactions. However, these methods can sometimes lack regioselectivity, leading to a mixture of isomers. Therefore, for a specific target like this compound, it is generally more efficient to begin with a 2-methylated precursor.

Multi-Step Reaction Sequences for Target Compound Synthesis

A feasible multi-step synthesis for this compound can be designed by combining the aforementioned strategies. A logical sequence would commence with a suitably substituted 2-methylpyridine derivative, followed by sequential halogenation and final esterification.

A potential synthetic route is outlined below:

Starting Material Selection: A plausible starting point is 2-methyl-5-aminonicotinic acid. The synthesis of various aminonicotinic acids has been reported, providing access to such precursors. guidechem.comresearchgate.netresearchgate.net

Bromination: The first halogenation step would involve the selective bromination of 2-methyl-5-aminonicotinic acid at the 6-position.

Sandmeyer Reaction for Chlorination: The resulting 5-amino-6-bromo-2-methylnicotinic acid would then undergo a Sandmeyer reaction. The amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst to yield 5-chloro-6-bromo-2-methylnicotinic acid.

Esterification: The final step is the esterification of the carboxylic acid to form the methyl ester. This can be achieved by reacting the acid with methanol in the presence of a catalytic amount of strong acid, or by converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with methanol. researchgate.netechemi.comresearchgate.net The use of thionyl chloride for the esterification of nicotinic acids has been shown to be an effective method. echemi.com

Optimization of Reaction Conditions and Yields

For the halogenation steps, controlling the stoichiometry of the halogenating agents and the reaction temperature can help in minimizing the formation of polyhalogenated byproducts. In the Sandmeyer reaction, the choice of copper salt and the conditions for diazotization can significantly impact the yield of the desired chlorinated product. nih.gov

Esterification of nicotinic acids can also be optimized. While direct acid-catalyzed esterification is common, the conversion to an acid chloride with thionyl chloride followed by reaction with an alcohol can often provide higher yields, especially for sterically hindered or less reactive carboxylic acids. organic-chemistry.orgnih.gov The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acid chloride from the carboxylic acid and thionyl chloride. researchgate.net

Below is a table summarizing typical reaction conditions and potential yields for the key steps in the proposed synthesis, based on analogous reactions reported in the literature.

StepReactantReagents and ConditionsProductTypical Yield (%)
Bromination 2-Methyl-5-aminonicotinic acidBr₂ in Glacial Acetic Acid5-Amino-6-bromo-2-methylnicotinic acid70-80
Sandmeyer (Chlorination) 5-Amino-6-bromo-2-methylnicotinic acid1. NaNO₂, HCl 2. CuCl5-Chloro-6-bromo-2-methylnicotinic acid60-75
Esterification 5-Chloro-6-bromo-2-methylnicotinic acid1. SOCl₂, cat. DMF 2. CH₃OHThis compound85-95

Advanced Purification Techniques for Nicotinate Esters

The purification of the final product and intermediates is a critical aspect of the synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. For nicotinate esters and their halogenated derivatives, a combination of techniques is often employed.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For nicotinate esters, solvents such as ethanol (B145695), methanol, or mixtures of ethyl acetate (B1210297) and hexanes are often effective. A process for the crystallization of organic acids and their esters involves dissolving the crude product in an organic solvent and then mixing it with a high-pressure gas to induce crystallization. google.com

Chromatographic techniques are powerful tools for the separation of complex mixtures.

Column Chromatography: Silica gel column chromatography is a standard method for the purification of organic compounds. The choice of eluent (mobile phase) is optimized to achieve good separation of the target compound from impurities. For pyridine derivatives, mixtures of hexane (B92381) and ethyl acetate are commonly used as the mobile phase. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Various stationary phases and mobile phase compositions can be used to separate closely related pyridine derivatives. helixchrom.com For instance, mixed-mode chromatography columns can effectively separate hydrophilic pyridine compounds. helixchrom.com

pH-Zone-Refining Counter-Current Chromatography: This is an advanced liquid-liquid chromatography technique that has been successfully used for the separation of pyridine derivatives from synthetic mixtures with high purity. nih.gov

The selection of the purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product. A combination of recrystallization and chromatographic methods often provides the best results for obtaining highly pure this compound.

Exploration of Reaction Mechanisms and Synthetic Transformations Involving Methyl 5 Bromo 6 Chloro 2 Methylnicotinate

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as pyridines. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the ring enhances its electrophilicity, facilitating attack by nucleophiles. masterorganicchemistry.com In the case of dihalogenated pyridines like Methyl 5-bromo-6-chloro-2-methylnicotinate, the interplay between the electronic effects of the substituents and the inherent reactivity of the pyridine (B92270) core dictates the outcome of these reactions.

Reactivity of Bromine and Chlorine Substituents

In SNAr reactions, the nature of the leaving group is a critical factor. Generally, the reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. masterorganicchemistry.comlibretexts.org

However, in the context of polyhalogenated pyridines, the relative reactivity of different halogens can be influenced by other factors such as the position of substitution and the nature of the nucleophile. For dihalopyridines, selective substitution of one halogen over another is often achievable.

Positional Selectivity in Substitution Reactions

The positions of the halogen substituents on the pyridine ring play a crucial role in determining the regioselectivity of SNAr reactions. Nucleophilic attack is favored at positions ortho and para to the ring nitrogen, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com

In this compound, the chlorine atom is at the 6-position (ortho to the nitrogen) and the bromine atom is at the 5-position (meta to the nitrogen). Based on electronic principles, the 6-position is more activated towards nucleophilic attack than the 5-position. stackexchange.comechemi.com This intrinsic reactivity difference often allows for selective displacement of the chlorine atom. For instance, in a related system, 6-bromo-2-chloroquinoline, selective amination of the aryl bromide was achieved in the presence of the heteroaryl chloride. nih.gov This highlights that while electronic factors are significant, the specific reaction conditions and the nature of the nucleophile can be tailored to achieve desired selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgthieme-connect.de Palladium catalysts, in particular, have demonstrated broad applicability in the synthesis of complex organic molecules. mdpi.com this compound, with its two distinct halogen atoms, is an excellent substrate for sequential and selective cross-coupling reactions.

Suzuki-Miyaura Coupling with Organoborons

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling methods. mdpi.com The differing reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization.

Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to achieve selective coupling at the 5-position. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to introduce a substituent at the bromine-bearing carbon while leaving the chlorine atom intact for subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol (B145695)/Water 80
PdCl₂(dppf) dppf K₂CO₃ Dioxane/Water 90

This table presents a general overview of conditions often employed in Suzuki-Miyaura coupling reactions and does not represent specific reactions of this compound.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of anilines, N-aryl heterocycles, and other nitrogen-containing compounds. Similar to the Suzuki-Miyaura coupling, the selective amination of either the C-Br or C-Cl bond of this compound can be achieved.

Research on dihalogenated quinolines has shown that selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride is possible. nih.gov This selectivity is often achieved by fine-tuning the reaction parameters, such as the choice of palladium precursor, ligand, and base. For instance, using a less reactive catalyst system might favor the reaction at the more labile C-Br bond.

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Couplings

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is amenable to a variety of other transition metal-mediated transformations. These include, but are not limited to, Stille, Hiyama, and Sonogashira couplings, which allow for the introduction of a wide array of functional groups. mdpi.com The principles of selective coupling based on the differential reactivity of the C-Br and C-Cl bonds generally apply to these reactions as well. The ability to perform sequential couplings by first reacting the more reactive C-Br bond and then the C-Cl bond provides a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives.

Transformations of the Methyl Ester Group

The methyl ester group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of nicotinic acid derivatives and corresponding alcohols.

Hydrolysis to Nicotinic Acid Derivatives

The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. This reaction is typically achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for the hydrolysis of esters. For substituted methyl nicotinates, alkaline hydrolysis is frequently employed. researchgate.netijitce.org The reaction of this compound with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like aqueous methanol (B129727) or ethanol, would yield the corresponding sodium or potassium salt of 5-bromo-6-chloro-2-methylnicotinic acid. Subsequent acidification with a mineral acid, like hydrochloric acid, would then protonate the carboxylate salt to give the free nicotinic acid derivative. The rate of hydrolysis can be influenced by the nature and position of substituents on the pyridine ring. researchgate.net

Acid-Catalyzed Hydrolysis: While less common for this specific transformation, acid-catalyzed hydrolysis can also be used. This involves heating the ester with a strong acid, such as sulfuric acid, in the presence of water. chemicalbook.com This method establishes an equilibrium that can be driven towards the products by using a large excess of water.

A related reaction is the direct synthesis of the parent acid, 5-bromo-6-chloronicotinic acid, which can then be esterified to this compound. chemicalbook.com The synthesis of the analogous 5-Bromo-2-Methyl-Nicotinic Acid Ethyl Ester has been reported via esterification of the corresponding carboxylic acid using ethanol and a phase transfer catalyst. guidechem.com

Table 1: Hydrolysis of this compound

ReagentsConditionsProduct
NaOH or KOH, H₂O/MeOHHeating5-bromo-6-chloro-2-methylnicotinic acid
H₂SO₄, H₂OHeating5-bromo-6-chloro-2-methylnicotinic acid

Reduction to Corresponding Alcohols

The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-6-chloro-2-methylpyridin-3-yl)methanol. The choice of reducing agent is crucial to selectively reduce the ester without affecting the other functional groups.

Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. acs.org However, its high reactivity might also lead to the reduction of the chloro and bromo substituents on the pyridine ring. Careful control of reaction conditions, such as low temperatures, would be necessary to achieve the desired chemoselectivity.

Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters. acs.org However, its reactivity can be enhanced. For instance, the NaBH₄–MeOH system has been used to reduce methyl nicotinate (B505614) to 3-pyridyl methanol in high yields, although this often requires a large excess of the reducing agent and refluxing conditions. The use of additives with NaBH₄, such as metal salts, can also increase its reducing power towards esters.

The target alcohol, (5-bromo-6-chloro-2-methylpyridin-3-yl)methanol, is a known compound. sigmaaldrich.com Another structurally similar compound, (5-Bromo-2-chloro-pyridin-3-yl)-methanol, is also documented. sigmaaldrich.com

Table 2: Reduction of this compound

ReagentConditionsProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF(5-bromo-6-chloro-2-methylpyridin-3-yl)methanol
Sodium borohydride (NaBH₄) / MethanolRefluxing THF(5-bromo-6-chloro-2-methylpyridin-3-yl)methanol

Electrophilic Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orguoanbar.edu.iq This deactivation is further intensified by the presence of the electron-withdrawing chloro, bromo, and methyl ester substituents in this compound. Consequently, electrophilic aromatic substitution (EAS) reactions on this compound are expected to be challenging and require harsh conditions. uoanbar.edu.iqyoutube.com

The existing substituents direct incoming electrophiles to specific positions. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions. Therefore, electrophilic attack is most likely to occur at the meta positions (3 and 5) relative to the nitrogen. In this molecule, positions 3, 5, and 6 are already substituted. The only available position for substitution is position 4.

The electronic effects of the substituents play a crucial role. nih.govfrontiersin.org The chloro and bromo groups are deactivating due to their inductive effect but can be weakly donating through resonance. The methyl group at position 2 is weakly activating, while the methyl ester at position 3 is deactivating. The interplay of these electronic effects makes predicting the precise outcome of an electrophilic substitution complex. nih.gov

Given the high degree of substitution and deactivation of the ring, forcing conditions for reactions like nitration or further halogenation would likely be required. It is also possible that such reactions could lead to a mixture of products or fail to proceed altogether.

Oxidation and Reduction Chemistry of Functional Groups within the Compound

The various functional groups on this compound present opportunities for selective oxidation and reduction reactions.

Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. For instance, methylpyridines can be oxidized to pyridine carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation. google.com Other methods for the oxidation of methyl groups on pyridine rings have also been reported. researchgate.netacs.org This would yield 5-bromo-6-chloro-3-(methoxycarbonyl)picolinic acid.

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring. rsc.org This typically requires a catalyst, such as rhodium oxide or other transition metal catalysts, and a hydrogen source under mild to moderate conditions. rsc.orgliv.ac.uk The presence of multiple substituents on the pyridine ring can influence the stereochemical outcome of the reduction. liv.ac.uk

Reduction of Halogen Substituents: The bromo and chloro substituents can be removed via reductive dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation or treatment with reducing metals.

Cycloaddition and Annulation Strategies for Pyridine Ring Construction from Precursors

The synthesis of the substituted pyridine ring of this compound can be envisioned through various cycloaddition and annulation strategies using acyclic precursors. These methods offer powerful ways to construct highly substituted heterocyclic systems.

[2+2+2] Cycloaddition: This is a powerful method for the synthesis of substituted pyridines, often catalyzed by transition metals like cobalt. rsc.org This strategy involves the cyclotrimerization of two alkyne molecules and a nitrile. To construct the target pyridine ring, one could hypothetically use a substituted diyne and a nitrile precursor that would provide the necessary substituents.

[4+2] Cycloaddition (Diels-Alder Reaction): Inverse electron demand Diels-Alder reactions are a common approach for pyridine synthesis. baranlab.org This involves the reaction of an electron-rich dienophile with an electron-deficient 1,2,4-triazine (B1199460) or a similar heterocyclic diene, followed by the extrusion of a small molecule to form the aromatic pyridine ring. nih.gov Annulation approaches, which involve the fusion of a new ring onto an existing molecule, can also be employed. scripps.eduresearchgate.net

[3+3] Cycloaddition: This formal cycloaddition strategy can be used to construct substituted pyridines from readily available enamines and α,β-unsaturated aldehydes or ketones. nih.govacs.orgresearchgate.net This method has been shown to be effective for the synthesis of various tri- and tetrasubstituted pyridines. nih.govacs.org

Other Annulation Strategies: Various other annulation strategies exist for the construction of pyridine rings from acyclic precursors, often involving cascade reactions. organic-chemistry.orgacs.org For instance, polysubstituted pyridines can be synthesized from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion sequence. nih.gov Similarly, tetrasubstituted pyridines have been prepared from tricyanopropenide precursors. rsc.org

These synthetic strategies highlight the versatility of modern organic chemistry in constructing complex heterocyclic frameworks like that found in this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 6 Chloro 2 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). uobasrah.edu.iq

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For Methyl 5-bromo-6-chloro-2-methylnicotinate, three distinct signals are predicted.

The aromatic region is expected to show a single proton signal, corresponding to the hydrogen at the C4 position. libretexts.org This proton is a singlet due to the absence of adjacent protons for spin-spin coupling. Its chemical shift would be significantly downfield, influenced by the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent bromo and carboxylate groups. The protons of the two methyl groups (the C2-methyl and the ester's methoxy (B1213986) group) are expected to appear as sharp singlets in the aliphatic region of the spectrum. The chemical shifts can be predicted based on typical values for substituted pyridines. acs.orgumn.edu

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (aromatic)8.0 - 8.5Singlet1H
-OCH₃ (ester)3.9 - 4.1Singlet3H
C2-CH₃ (ring)2.6 - 2.8Singlet3H

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. libretexts.org The molecule contains eight unique carbon atoms, and thus eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found at the lowest field. libretexts.org The six carbons of the substituted pyridine (B92270) ring absorb in the aromatic region (approx. 115-165 ppm), with their specific shifts influenced by the attached substituents (methyl, bromo, chloro, and carboxylate). testbook.comrsc.org The carbon of the C2-methyl group and the methoxy carbon appear at the highest field.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)163 - 166
C2 (ring)159 - 163
C6 (ring)151 - 155
C4 (ring)142 - 146
C3 (ring)126 - 130
C5 (ring)117 - 121
-OCH₃ (ester)52 - 55
C2-CH₃ (ring)22 - 25

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the H-4 proton and the two methyl groups, which are all singlets. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. Expected correlations would be observed between the H-4 signal and the C4 signal, the C2-CH₃ protons and their corresponding carbon, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key predicted correlations include the H-4 proton to carbons C2, C3, C5, and C6; the C2-CH₃ protons to carbons C2 and C3; and the methoxy protons to the ester carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps spatial proximities between nuclei. A significant NOE correlation would be anticipated between the H-4 proton and the protons of the C2-methyl group, providing definitive evidence of their spatial relationship on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint. jocpr.comjocpr.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz The spectrum is characteristic of the functional groups present. lew.ro

For this compound, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group is expected. Other key absorptions include those for C-O stretching of the ester, C-H stretching of the aromatic and methyl groups, and C=C/C=N stretching vibrations within the pyridine ring. researchgate.net Furthermore, characteristic bands for the C-Cl and C-Br stretches are expected in the fingerprint region at lower wavenumbers.

Predicted FT-IR Characteristic Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)3050 - 3150Medium-Weak
C-H Stretch (Aliphatic, -CH₃)2850 - 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
C=C, C=N Stretch (Ring)1400 - 1600Medium-Strong
C-O Stretch (Ester)1250 - 1300 & 1000 - 1100Strong
C-Cl Stretch700 - 800Strong
C-Br Stretch500 - 600Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. youtube.com While polar bonds like C=O give strong IR signals, more symmetric and less polar bonds often produce strong Raman signals.

The Raman spectrum of this compound is expected to be dominated by the symmetric "ring breathing" vibration of the substituted pyridine ring, which typically appears as a very strong band. mdpi.com Aromatic C=C and C=N stretching vibrations also give rise to prominent peaks. The C-Br and C-Cl stretching vibrations are also Raman active and would be observed in the low-frequency region of the spectrum. acs.org

Predicted Raman Characteristic Peaks

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic & Aliphatic)2850 - 3150Medium-Strong
C=O Stretch (Ester)1720 - 1740Weak-Medium
C=C, C=N Stretch (Ring)1400 - 1600Strong
Ring Breathing Mode980 - 1050Very Strong
C-Cl Stretch700 - 800Medium
C-Br Stretch500 - 600Medium

Characteristic Absorption Band Interpretation

Key expected absorption bands would include:

C=O Stretching: The ester carbonyl group is expected to produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the IR spectrum of esters.

C-O Stretching: Two distinct C-O stretching vibrations associated with the ester linkage are anticipated. The C-O-C asymmetric stretch would appear in the 1250-1300 cm⁻¹ range, while the symmetric stretch would be found at approximately 1000-1100 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring vibrations would manifest as a series of medium to weak bands in the 1400-1600 cm⁻¹ region.

C-H Stretching: The methyl groups (both at the 2-position and in the ester) would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-Cl and C-Br Stretching: The carbon-halogen bonds would absorb in the fingerprint region of the spectrum. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, and the C-Br stretch at a lower frequency, typically between 500-600 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Ester (C=O) Stretching 1720 - 1740 Strong
Ester (C-O) Asymmetric Stretch 1250 - 1300 Strong
Aromatic Ring (C=C, C=N) Stretching 1400 - 1600 Medium-Weak
Methyl (C-H) Stretching 2850 - 2960 Medium
Aryl Halide (C-Cl) Stretching 600 - 800 Medium-Strong
Aryl Halide (C-Br) Stretching 500 - 600 Medium

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₇BrClNO₂. achemblock.com Using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision.

This exact mass is a critical parameter for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. Any deviation from the experimental measurement would suggest an incorrect structural assignment or the presence of impurities.

Table 2: Theoretical Exact Mass Calculation for this compound

Element Isotope Count Mass (Da) Total Mass (Da)
Carbon ¹²C 8 12.000000 96.000000
Hydrogen ¹H 7 1.007825 7.054775
Bromine ⁷⁹Br 1 78.918337 78.918337
Chlorine ³⁵Cl 1 34.968853 34.968853
Nitrogen ¹⁴N 1 14.003074 14.003074
Oxygen ¹⁶O 2 15.994915 31.989830
Total 262.834869

Note: The molecular weight is approximately 264.51 g/mol , accounting for the natural abundance of all isotopes. achemblock.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. For this compound, several fragmentation pathways can be predicted based on established chemical principles. chemguide.co.uklibretexts.org

A primary fragmentation event would be the loss of the methoxy group (•OCH₃) from the ester, leading to the formation of a stable acylium ion. Another common pathway is the loss of the entire methoxycarbonyl group (•COOCH₃).

Predicted fragmentation steps:

Molecular Ion Formation: C₈H₇BrClNO₂ + e⁻ → [C₈H₇BrClNO₂]⁺˙ (M⁺˙)

Loss of Methoxy Radical: The most common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in an [M - 31]⁺ peak. [C₈H₇BrClNO₂]⁺˙ → [C₇H₄BrClNO]⁺ + •OCH₃

Loss of Carbon Monoxide: The resulting acylium ion can further lose carbon monoxide (CO), a common fragmentation for carbonyl-containing ions, leading to an [M - 59]⁺ peak. [C₇H₄BrClNO]⁺ → [C₆H₄BrClN]⁺ + CO

Cleavage of Halogens: Fragmentation involving the loss of bromine (•Br) or chlorine (•Cl) radicals from the molecular ion or subsequent fragments is also highly probable.

The relative abundance of these fragment ions would depend on their stability. The formation of resonance-stabilized cations is generally favored. youtube.com

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas. Predicting CCS values is a growing field that aids in compound identification, especially for isomers. fishersci.com

While no specific experimental or directly predicted CCS value for this compound has been published, general principles suggest its value would be influenced by its relatively planar aromatic structure and the presence of the halogen and ester substituents. The CCS value would be a unique physical descriptor for this molecule, useful for distinguishing it from structural isomers in complex analytical scenarios. Theoretical models based on machine learning and molecular descriptors are often used to predict CCS values for compounds where experimental data is lacking. fishersci.com For halogenated pyridine derivatives, the type and position of the halogen can significantly influence the CCS. arxiv.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the substituted pyridine ring system. Pyridine itself exhibits π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions. For the highly substituted pyridine ring in this molecule, these transitions are expected to be red-shifted (moved to longer wavelengths) compared to unsubstituted pyridine due to the presence of the bromo, chloro, methyl, and methyl ester groups. These substituents act as auxochromes, modifying the absorption characteristics of the main chromophore.

n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom. They are generally of lower intensity than π → π* transitions and may be observed as a shoulder on the main absorption band.

The presence of multiple substituents on the aromatic ring makes precise prediction of absorption maxima (λ_max) complex, but it is expected to absorb significantly in the 250-300 nm range. Studies on related compounds, such as methylnicotinate, show absorption maxima around 263 nm, which serves as a baseline for estimating the effects of the additional substituents. arxiv.org

Investigation of Solvent Effects on Electronic Transitions

The influence of solvent polarity on the electronic absorption spectra of organic molecules provides critical information about the nature of their electronic transitions. For molecules like Methyl 6-chloronicotinate, which possess both polar functional groups (ester and chloro-substituents) and a π-conjugated system, solvatochromism—the change in the color of a substance when dissolved in different solvents—is an expected phenomenon.

Generally, in non-polar solvents, the fine vibrational structure of the absorption bands is more resolved. As the solvent polarity increases, intermolecular interactions such as dipole-dipole forces and hydrogen bonding with the solute become more pronounced. These interactions can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax).

For π → π* transitions, an increase in solvent polarity typically results in a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding, which increases the energy required for excitation.

While specific experimental data on the solvent effects for Methyl 6-chloronicotinate is not extensively detailed in the available literature, it is anticipated that its UV-Vis spectrum would display these characteristic shifts. A systematic study would likely involve recording the spectra in a series of solvents with varying polarities, such as hexane (B92381), chloroform, and methanol (B129727), to observe and quantify these shifts.

X-ray Crystallography for Solid-State Structure Determination of Methyl 6-chloronicotinate

The definitive three-dimensional arrangement of atoms in the solid state is provided by single-crystal X-ray diffraction. For Methyl 6-chloronicotinate, crystallographic studies have been performed, offering a precise understanding of its molecular geometry and packing in the crystalline lattice.

Single Crystal X-ray Diffraction Data Collection and Refinement

The crystal structure of Methyl 6-chloronicotinate was determined from single-crystal X-ray diffraction data. The key parameters from the data collection and refinement process are summarized in the table below.

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Formula Weight171.58 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8721 (4)
b (Å)5.8068 (6)
c (Å)17.3721 (18)
α (°)95.563 (9)
β (°)94.918 (8)
γ (°)104.657 (9)
Volume (ų)373.64 (7)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.055

Analysis of Molecular Conformation and Stereochemistry

The crystallographic data reveals that the Methyl 6-chloronicotinate molecule is nearly planar. The dihedral angle between the pyridine ring and the ester group is minimal, indicating a high degree of conjugation between these two moieties. The chlorine atom and the methyl ester group are positioned on the pyridine ring as dictated by the nomenclature. The absence of any chiral centers means the molecule is achiral.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of Methyl 6-chloronicotinate, weak C—H···O and C—H···N hydrogen bonds are observed. These interactions link the molecules together, forming layers within the crystal structure.

Computational Chemistry and Theoretical Insights into Methyl 5 Bromo 6 Chloro 2 Methylnicotinate

Electronic Structure Characterization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Currently, there are no published studies that report the calculated HOMO and LUMO energies or the corresponding energy gap for Methyl 5-bromo-6-chloro-2-methylnicotinate.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate regions of negative and positive electrostatic potential, which correspond to areas of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites), respectively.

Specific MEP maps and detailed analyses of the charge distribution for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. This analysis also clarifies the hybridization of atomic orbitals in the formation of chemical bonds.

A detailed NBO analysis, including data on stabilization energies from hyperconjugative interactions and the specific hybridization of atoms within this compound, has not been reported in published research.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. By analyzing the change in electron density, these functions can identify the specific atoms that are most likely to donate or accept electrons in a chemical reaction.

There are no available studies that have calculated the Fukui functions for this compound to identify its reactive centers.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy, through the calculation of infrared (IR) and Raman spectra, allows for the prediction and interpretation of a molecule's vibrational modes. These calculations are essential for assigning experimental spectral bands to specific molecular motions.

Calculated Infrared and Raman Spectra

The theoretical calculation of IR and Raman spectra provides a powerful complement to experimental measurements, aiding in the structural elucidation of new compounds. These calculations predict the frequencies and intensities of vibrational modes based on the molecule's geometry and electronic structure.

No published data on the calculated infrared and Raman spectra of this compound could be located.

Total Energy Distribution (TED) Analysis for Normal Modes

Total Energy Distribution (TED) analysis is performed to provide a quantitative assignment of vibrational frequencies to the internal coordinates of a molecule, such as bond stretching, angle bending, and torsional motions. This analysis offers a detailed understanding of the nature of each vibrational mode.

As there are no available calculated vibrational spectra for this compound, a corresponding TED analysis is also absent from the scientific literature.

Non-Linear Optical (NLO) Response Computations

Non-linear optical (NLO) materials are essential for advanced optical technologies, including frequency conversion and optical switching. The NLO properties of a molecule describe its response to intense electromagnetic fields, such as those generated by lasers. Computational chemistry provides powerful predictive tools to evaluate a molecule's potential as an NLO material, thereby guiding experimental efforts.

Static and Dynamic Polarizability Calculations

Polarizability (α) quantifies the deformability of a molecule's electron cloud in the presence of an external electric field. It is a fundamental property that underpins a molecule's NLO response. Theoretical calculations can determine both the static polarizability (in a constant electric field) and the dynamic polarizability (in an oscillating field). For the related compound, methyl nicotinate (B505614), Density Functional Theory (DFT) has been used to compute these values, offering insight into its electronic structure and NLO potential.

Hyperpolarizability Tensor Components

The first hyperpolarizability (β) is a critical parameter that governs second-order NLO effects like second-harmonic generation (SHG). A large hyperpolarizability value is a key indicator of a promising NLO material. Computational methods provide the components of the hyperpolarizability tensor, which describe the NLO response along different molecular axes. The total hyperpolarizability (β_tot) is derived from these components. For methyl nicotinate, the calculated hyperpolarizability is significant, suggesting its suitability for NLO applications.

Table 1: Calculated Non-Linear Optical Properties of Methyl Nicotinate

ParameterValue (a.u.)
Static Polarizability (α₀)
α_xx120.32
α_yy85.11
α_zz36.45
First Hyperpolarizability (β)
β_xxx-15.44
β_xxy18.21
β_xyy-57.19
β_yyy-2.33
β_xxz-1.78
β_xyz-0.99
β_yyz-1.13
β_xzz-15.21
β_yzz-3.98
β_zzz-1.55
Total Hyperpolarizability (β_tot)77.12

Intermolecular Interaction Analysis

The collective behavior of molecules in a condensed phase is governed by a network of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting the physical and chemical properties of a material.

Non-Covalent Interaction (NCI) Indices

Non-Covalent Interaction (NCI) analysis is a computational technique that identifies and visualizes weak interactions within and between molecules. nih.gov By plotting the reduced density gradient against the electron density, it is possible to map regions corresponding to van der Waals forces, hydrogen bonds, and steric repulsion. These interactions are then color-coded for intuitive visualization, providing a detailed picture of the forces that determine the supramolecular architecture.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are valuable tools in quantum chemistry for analyzing the spatial localization of electrons. nih.gov These methods provide a topological understanding of chemical bonding, clearly distinguishing core electrons, covalent bonds, and lone pairs. ELF and LOL analyses on methyl nicotinate have been used to probe its electronic structure, offering a detailed map of electron distribution throughout the molecule. nih.gov

Solvation Effects Modeling (e.g., IEFPCM, PCM)

The surrounding solvent environment can significantly alter the properties and behavior of a molecule. Computational solvation models are employed to simulate these effects, providing more realistic predictions of molecular behavior in solution.

The Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM) are widely used implicit solvation models. numberanalytics.comq-chem.com These methods treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the essential electrostatic effects of solvation. numberanalytics.com By placing the solute molecule within a cavity in this continuum, researchers can calculate how properties like stability, reactivity, and NLO response are modulated by the solvent. Such models are indispensable for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry.

Reaction Mechanism Probing through Computational Pathways

The investigation of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), provides profound insights into the electronic structure, transition states, and energy profiles of chemical reactions. For a molecule like this compound, with its substituted pyridine (B92270) ring, such studies would be invaluable for understanding its reactivity and potential synthetic routes.

Typically, a computational study of a reaction mechanism would involve the following:

Identification of Reaction Pathways: Theoretical chemists would propose plausible reaction pathways for the synthesis or transformation of the target molecule.

Transition State Searching: Using computational algorithms, the transition state structures for each step in the proposed mechanism are located and optimized.

Analysis of Electronic Properties: Various analyses, such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and analysis of the electron localization function (ELF), can be performed to understand the bonding changes throughout the reaction.

Despite the utility of these methods, a specific computational investigation into the reaction mechanisms of this compound has not been documented in the public domain. While studies exist for structurally related compounds like 5-Bromonicotinic acid, which have been analyzed using DFT to understand their physicochemical properties, these findings cannot be directly extrapolated to this compound due to the differences in substituent groups which significantly influence the electronic and steric properties of the molecule. nih.gov

The broader field of computational chemistry has successfully elucidated the mechanisms of various complex organic reactions, including cycloadditions and enzymatic reactions, providing detailed, step-by-step understanding of bond formation and cleavage. nih.govrsc.orgresearchgate.net However, the application of these powerful theoretical tools to this compound remains an open area for future research.

Due to the absence of specific research data, no data tables on the computational pathways for this compound can be provided at this time.

Applications of Methyl 5 Bromo 6 Chloro 2 Methylnicotinate in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block for Complex Heterocyclic Structures

The di-halogenated nature of Methyl 5-bromo-6-chloro-2-methylnicotinate makes it an ideal substrate for a variety of cross-coupling reactions, which are pivotal in the construction of complex heterocyclic frameworks. The differential reactivity of the bromo and chloro substituents can be exploited for sequential, site-selective modifications.

Key Research Findings:

While direct examples for this specific compound are not prevalent in the literature, the general strategy of using di-halogenated pyridines in cross-coupling reactions is well-documented. For instance, in Suzuki coupling reactions, the bromo substituent would be expected to react preferentially over the chloro substituent, allowing for the introduction of an aryl or heteroaryl group at the 5-position. Subsequent reaction at the 6-position via a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling under more forcing conditions, would enable the synthesis of highly substituted pyridine (B92270) derivatives.

Table 1: Potential Cross-Coupling Reactions

Cross-Coupling ReactionReactive Site (Predicted)Potential Product Class
Suzuki CouplingC5-Br5-Aryl-6-chloro-2-methylnicotinates
Sonogashira CouplingC5-Br5-Alkynyl-6-chloro-2-methylnicotinates
Buchwald-Hartwig AminationC6-Cl (after C5 functionalization)6-Amino-5-substituted-2-methylnicotinates
Stille CouplingC5-Br5-Stannyl-6-chloro-2-methylnicotinates or 5-Alkyl/Aryl-6-chloro-2-methylnicotinates

Role in the Divergent Synthesis of Pharmaceutical Precursors

The pyridine scaffold is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The functional handles on this compound provide a platform for the divergent synthesis of various pharmaceutical precursors.

Detailed Research Findings:

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The halogen substituents can be displaced or used in coupling reactions to introduce further diversity. For example, the synthesis of substituted nicotinic acids and their derivatives is a key strategy in the development of new therapeutic agents. While a direct lineage to a specific drug from this starting material is not established in the public domain, its potential is evident from the numerous pyridine-containing drugs on the market.

Application in Agrochemical Intermediate Production

Similar to pharmaceuticals, the pyridine core is also a key feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. The reactivity of this compound makes it a plausible intermediate in the synthesis of new agrochemical candidates.

Detailed Research Findings:

Research on other halogenated nicotinic acid derivatives has shown their utility in the preparation of compounds with potent herbicidal and insecticidal activity. For instance, the synthesis of N-phenyl-5-bromo-6-chloronicotinamides has been explored for potential agricultural applications. google.com It is conceivable that this compound could be converted to its corresponding acid chloride and then reacted with various anilines and amines to generate libraries of compounds for agrochemical screening.

Development of Novel Pyridine-Based Scaffolds via Functionalization

The multiple reaction sites on this compound allow for its use in the development of novel pyridine-based scaffolds. These scaffolds can serve as templates for the creation of libraries of compounds for high-throughput screening in drug discovery and materials science.

Key Research Findings:

The sequential functionalization of the bromo and chloro groups, coupled with modifications of the methyl ester and methyl group, can lead to a wide array of structurally diverse molecules. For example, intramolecular cyclization reactions following the introduction of appropriate functional groups could lead to the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or other related scaffolds, which are known to possess a range of biological activities.

Potential in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (via carboxylic acid derivatives)

The hydrolysis of the methyl ester to the corresponding carboxylic acid would yield 5-bromo-6-chloro-2-methylnicotinic acid. This carboxylic acid derivative, with its nitrogen and oxygen donor atoms, could serve as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.

Detailed Research Findings:

Pyridine carboxylic acids are widely used as organic linkers in the synthesis of MOFs. The presence of the halogen and methyl groups on the pyridine ring of the derived carboxylic acid could influence the resulting framework's topology, porosity, and functionality. These materials have potential applications in gas storage, catalysis, and sensing. While there are no specific reports on MOFs derived from this particular ligand, the general principles of MOF design strongly suggest its potential in this area.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-6-chloro-2-methylnicotinate?

The compound is typically synthesized via halogenation and esterification of nicotinic acid derivatives. A multi-step approach involves:

  • Halogenation : Introducing bromine and chlorine substituents at positions 5 and 6 of the pyridine ring using reagents like N-bromosuccinimide (NBS) or Cl2 gas under controlled conditions .
  • Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H2SO4 or DCC) to form the methyl ester .
    Key intermediates, such as 5-bromo-6-chloro-2-methylnicotinic acid, are purified via recrystallization before esterification.

Q. How can researchers ensure purity during synthesis?

  • Chromatography : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate impurities .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystals.
  • Analytical Techniques : Validate purity via HPLC (>95% peak area) and melting point consistency .

Q. What spectroscopic methods are critical for structural confirmation?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methyl at C2, bromine at C5).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 294.92) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for halogenated derivatives .

Advanced Research Questions

Q. How can halogenation efficiency be optimized to minimize byproducts?

  • Temperature Control : Conduct bromination at 0–5°C to reduce dihalogenation .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3) to enhance selectivity for C5 bromination over C4 .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yield (Table 1).

Table 1 : Halogenation Yield Under Different Conditions

SolventCatalystTemp (°C)Yield (%)
DMFFeCl3078
DCMNone2545
THFAlCl3562

Q. How to resolve contradictory spectral data in regiochemical assignments?

  • Cross-Validation : Compare <sup>1</sup>H-<sup>13</sup>C HSQC NMR to correlate proton-carbon couplings with substituent positions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .
  • Isotopic Labeling : Introduce <sup>15</sup>N labels to track nitrogen environments in the pyridine ring .

Q. What mechanisms underlie its reported antimicrobial activity?

  • Enzyme Inhibition : Molecular docking studies suggest binding to bacterial enoyl-ACP reductase (FabI), disrupting fatty acid synthesis .
  • Membrane Permeability : Lipophilicity (logP ~3.4) from bromine/chlorine substituents enhances penetration into Gram-positive bacteria .
  • Resistance Profiling : Test against Staphylococcus aureus mutants to identify target specificity .

Q. How to address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Strategies : Synthesize phosphate esters for improved aqueous solubility and in situ hydrolysis .

Q. What reaction pathways dominate under varying pH conditions?

  • Acidic Conditions : Hydrolysis of the methyl ester to the carboxylic acid derivative.
  • Basic Conditions : Dehalogenation at elevated temperatures (e.g., NaOH/EtOH at 60°C) .
    Monitor via in situ IR spectroscopy to track ester C=O bond degradation (1700 cm<sup>−1</sup>).

Q. How does steric hindrance from the methyl group affect reactivity?

  • Substitution Reactions : The C2 methyl group reduces nucleophilic attack at adjacent positions, favoring C5/C6 halogenation .
  • Cross-Coupling Limitations : Suzuki-Miyaura reactions at C6 may require bulky ligands (e.g., SPhos) to bypass steric interference .

Q. What structure-activity relationships (SAR) guide derivative design?

  • Electron-Withdrawing Groups : Bromine/chlorine enhance electrophilicity for nucleophilic aromatic substitution.
  • Methyl Group : Increases metabolic stability but may reduce solubility (Table 2).

Table 2 : SAR of this compound Derivatives

DerivativelogPMIC (μg/mL) vs S. aureus
Parent Compound3.48.2
6-Chloro → Methoxy2.832.1
Methyl → Hydrogen3.012.5

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